molecular formula C14H16F2N2O3 B13050894 Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

Cat. No.: B13050894
M. Wt: 298.28 g/mol
InChI Key: CCQICOZWAHQTCH-UHFFFAOYSA-N
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Description

Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate is a synthetic organic compound characterized by the presence of a tert-butyl group, a difluorophenyl group, and an oxoimidazolidine ring

Preparation Methods

The synthesis of tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the oxoimidazolidine ring followed by the introduction of the difluorophenyl group and the tert-butyl ester. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity and specificity, while the oxoimidazolidine ring may contribute to the compound’s stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate include other tert-butyl esters and difluorophenyl derivatives. These compounds may share similar chemical properties and reactivity patterns but can differ in their specific applications and effectiveness. For example, tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-ylcarbamate is another compound with a similar structure but different functional groups, leading to distinct applications and reactivity .

Properties

Molecular Formula

C14H16F2N2O3

Molecular Weight

298.28 g/mol

IUPAC Name

tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

InChI

InChI=1S/C14H16F2N2O3/c1-14(2,3)21-13(20)18-11(7-17-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,19)

InChI Key

CCQICOZWAHQTCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CNC1=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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